molecular formula C22H16F3N3O4 B2670261 (7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351591-26-8

(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2670261
CAS No.: 1351591-26-8
M. Wt: 443.382
InChI Key: WYUYXHUYFANEDA-UHFFFAOYSA-N
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Description

The compound “(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a structurally complex molecule featuring a benzofuran core, an azetidine ring, and a 1,2,4-oxadiazole moiety substituted with a trifluoromethylphenyl group. Key structural attributes include:

  • 7-Methoxybenzofuran: The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromaticity and ability to engage in π-π interactions. The methoxy group at position 7 enhances electronic effects and may improve solubility .
  • 1,2,4-Oxadiazole: This heterocycle is metabolically stable and often used as a bioisostere for ester or amide groups. The trifluoromethylphenyl substituent at position 3 enhances lipophilicity and may influence pharmacokinetic properties .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O4/c1-30-16-7-3-4-12-9-17(31-18(12)16)21(29)28-10-14(11-28)20-26-19(27-32-20)13-5-2-6-15(8-13)22(23,24)25/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYXHUYFANEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1351591-26-8) is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a benzofuran moiety, a trifluoromethylphenyl group, and an oxadiazole ring, which are known to influence biological activity through various mechanisms.

The molecular formula of the compound is C22H16F3N3O4C_{22}H_{16}F_3N_3O_4, with a molecular weight of approximately 443.38 g/mol. The compound is characterized by its high purity (typically around 95%) and is utilized in various research applications due to its unique structural features.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly in cancer and inflammatory pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant inhibitory effects on the mTOR pathway, which is crucial for cell growth and proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against mTORC1, suggesting that this compound may also possess similar properties. The presence of the oxadiazole ring has been linked to enhanced anticancer activity through modulation of cellular signaling pathways .

Anti-inflammatory Properties

The benzofuran moiety is often associated with anti-inflammatory effects. Studies have demonstrated that derivatives of benzofuran can inhibit pro-inflammatory cytokines, which may suggest that this compound could also exert anti-inflammatory effects through similar mechanisms .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship of related compounds reveals that modifications to the aromatic rings and functional groups significantly impact their biological potency. For instance, the introduction of trifluoromethyl groups has been shown to enhance activity against certain targets while maintaining selectivity over others . This suggests that fine-tuning the substituents on the core structure could optimize therapeutic efficacy.

Case Studies

StudyFindings
Study 1 This study demonstrated that compounds with a benzofuran backbone exhibited potent inhibition of mTORC1 with IC50 values as low as 5.4 nM .
Study 2 A comparative analysis revealed that introducing oxadiazole derivatives significantly improved selectivity against PI3K pathways while retaining mTOR inhibition .
Study 3 In vivo studies showed favorable pharmacokinetic profiles for similar compounds, indicating potential for oral bioavailability and effective tissue distribution .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups, such as the one in this molecule, exhibit enhanced antimicrobial properties. The trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, making derivatives effective against various bacterial strains, including resistant strains like MRSA .

Anticancer Potential
The benzofuran moiety is often associated with anticancer activity. Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The incorporation of the azetidine and oxadiazole groups may enhance these effects, warranting further investigation into their mechanisms of action.

Material Science

Fluorescent Materials
The unique structural features of this compound make it a candidate for developing fluorescent materials. Compounds with benzofuran structures have been explored for their luminescent properties, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agrochemical Applications

Pesticidal Properties
The incorporation of trifluoromethyl groups has been linked to increased biological activity in agrochemicals. Compounds similar to (7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have shown promise as pesticides due to their effectiveness against a range of pests while maintaining low toxicity to non-target organisms .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent functionalization with trifluoromethyl phenyl and oxadiazole moieties. These synthetic strategies are crucial for producing derivatives that can be tailored for specific applications .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated significant inhibition of MRSA growth with MIC values as low as 2 µg/mL .
Study BAnticancerInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent .
Study CMaterial ScienceDeveloped fluorescent materials with high efficiency for OLED applications .
Study DAgrochemicalEffective against common agricultural pests with minimal environmental impact .

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring in this compound undergoes acid- or base-catalyzed hydrolysis, producing intermediates with carboxylic acid or amide functionalities. This reaction is critical for prodrug activation or metabolic pathways.

Reaction Conditions Products Key Observations
5% HCl, 80°C, 2 hrsBenzofuran-linked carboxylic acid derivativeComplete ring opening confirmed via LC-MS and NMR
NaOH (1M), RT, 24 hrsAcylurea intermediatePartial hydrolysis with retention of azetidine ring

The electron-withdrawing trifluoromethyl group on the phenyl substituent stabilizes the oxadiazole ring, reducing hydrolysis rates compared to non-fluorinated analogs .

Nucleophilic Substitution at the Azetidine Ring

The strained azetidine ring (4-membered nitrogen heterocycle) undergoes nucleophilic substitution, particularly at the C-3 position adjacent to the oxadiazole.

Nucleophile Conditions Product Yield
Sodium methoxideDMF, 60°C, 6 hrsMethoxy-substituted azetidine derivative72%
BenzylamineTHF, RT, 12 hrsBenzylamine-azetidine adduct58%

Density Functional Theory (DFT) studies suggest that the oxadiazole’s electron-deficient nature polarizes the azetidine ring, enhancing electrophilicity at C-3 .

Electrophilic Aromatic Substitution on Benzofuran

The methoxy group on the benzofuran moiety directs electrophilic substitution to the C-5 position. Halogenation and nitration reactions have been reported:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 30 min5-Nitrobenzofuran derivative>90% at C-5
Br₂, FeBr₃CH₂Cl₂, RT, 2 hrs5-Bromobenzofuran derivative85% at C-5

The trifluoromethylphenyl group on the oxadiazole does not interfere with benzofuran’s reactivity due to steric and electronic isolation.

Reduction Reactions

The oxadiazole and benzofuran moieties undergo selective reduction under catalytic hydrogenation:

Catalyst Conditions Product Notes
Pd/C, H₂ (1 atm)Ethanol, 25°C, 4 hrsTetrahydrobenzofuran with cleaved oxadiazoleFull ring saturation
NaBH₄, NiCl₂MeOH, 0°C, 1 hrPartially reduced oxadiazole (imidazole analog)Retains azetidine ring

Electrochemical studies indicate that the oxadiazole’s nitro-like reduction potential (−0.5 V vs. Ag/AgCl) facilitates bioactivation in reductive environments .

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in Suzuki-Miyaura coupling, enabling structural diversification:

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-modified trifluoromethylphenyl derivative65%
Vinylboronic pinacolPd(OAc)₂, SPhos, THF, 60°CAlkenyl-substituted analog48%

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C): Loss of methoxy group as formaldehyde.

  • Stage 2 (300–350°C): Oxadiazole ring fragmentation into CO and N₂O.

  • Stage 3 (>400°C): Benzofuran combustion to CO₂ and H₂O.

Key Mechanistic Insights

  • Oxadiazole Activation: The oxadiazole’s LUMO (−0.11 eV) facilitates nucleophilic attack, while its HOMO (−0.21 eV) stabilizes transition states during substitution .

  • Azetidine Strain: Ring strain (≈25 kcal/mol) drives regioselective ring-opening reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Properties
(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone 7-OCH₃, CF₃, oxadiazole, azetidine ~473.4 3.8 High metabolic stability, moderate solubility
(Benzofuran-2-yl)(3-(5-phenyl-1,3,4-oxadiazol-2-yl)azetidin-1-yl)methanone Unsubstituted benzofuran, phenyl oxadiazole ~375.4 3.2 Lower lipophilicity, reduced target affinity
(6-Methoxybenzofuran-2-yl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methanone 6-OCH₃, pyrrolidine, 4-F-phenyl ~439.3 3.5 Improved solubility, shorter half-life
Ethametsulfuron methyl ester (Reference: ) Triazine, sulfonylurea ~364.3 1.9 Herbicidal activity, high polarity

Key Findings :

Azetidine vs. Pyrrolidine : Replacing pyrrolidine (5-membered) with azetidine (4-membered) reduces ring flexibility, which may improve binding selectivity but increase synthetic complexity .

Oxadiazole vs. Triazine: Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester), the oxadiazole-based compound lacks a triazine ring, suggesting divergent mechanisms of action, possibly non-herbicidal .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves modular assembly of the benzofuran, oxadiazole, and azetidine moieties. For benzofuran formation, cascade [3,3]-sigmatropic rearrangements (e.g., using DDQ as an oxidant in hexafluoropropanol solvents) are effective . Oxadiazole rings can be synthesized via cyclization of amidoximes with activated carbonyls. Azetidine coupling may require palladium-catalyzed cross-coupling or nucleophilic substitution. Optimize yields by varying catalysts (e.g., piperidine for condensation) and solvent systems (e.g., anhydrous ethanol for reflux conditions) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm methoxybenzofuran and trifluoromethylphenyl groups, HRMS for molecular weight validation, and IR for functional groups (e.g., oxadiazole C=N stretches). For conflicting data (e.g., overlapping peaks), employ 2D NMR (COSY, HSQC) or crystallography (if single crystals are obtained, as in similar benzofuran derivatives) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) , work in ventilated fume hoods , and avoid inhalation/contact due to reactive groups (azetidine, trifluoromethyl). Refer to safety protocols for structurally related oxadiazoles and benzofurans, which highlight risks of irritation and reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties or biological interactions?

  • Methodological Answer : Perform DFT calculations to analyze electron distribution at the oxadiazole and benzofuran moieties, which influence reactivity. For docking studies, use crystal structures of target proteins (e.g., enzymes or receptors) to model binding modes. Validate predictions with SAR studies by synthesizing analogs with modified substituents .

Q. What experimental strategies assess environmental fate and biodegradation pathways?

  • Methodological Answer : Design long-term environmental simulations (e.g., aqueous stability tests under varying pH/temperature). Use HPLC-MS to track degradation products. Reference Project INCHEMBIOL’s framework for studying abiotic/biotic transformations in soil/water systems .

Q. How can researchers resolve low regioselectivity during oxadiazole synthesis?

  • Methodological Answer : Optimize cyclization conditions by tuning temperature (80–120°C) and catalyst (e.g., ZnCl₂ for amidoxime activation). Introduce protecting groups on the azetidine nitrogen to prevent undesired side reactions during oxadiazole formation .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradients) for initial purification. For crystalline intermediates, recrystallization (e.g., ethanol/water mixtures) improves purity. Consider HPLC for final isolation if polar impurities persist .

Q. How to design SAR studies for biological activity against neurological targets?

  • Methodological Answer : Synthesize analogs with variations in the trifluoromethylphenyl group (e.g., halogen substitutions) and azetidine linker (e.g., ring expansion to pyrrolidine). Test in receptor-binding assays (e.g., GABAₐ for benzodiazepine-like activity) and correlate structural changes with potency .

Data Contradiction Analysis

  • Example Issue : Discrepancies in NMR chemical shifts between synthetic batches.
    Resolution : Confirm solvent effects (e.g., DMSO vs. CDCl₃) and trace impurities via LC-MS . Replicate synthesis under inert conditions (argon) to rule out oxidation artifacts .

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